molecular formula C10H13N3OS B3050995 Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- CAS No. 303088-12-2

Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]-

Cat. No.: B3050995
CAS No.: 303088-12-2
M. Wt: 223.3 g/mol
InChI Key: LEUDDSAVHRMERK-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group and an ethoxyphenyl group. It is often used as a building block in the synthesis of various heterocyclic compounds due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- can be synthesized through the reaction of hydrazinecarbothioamide with 2-ethoxybenzaldehyde under specific conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, triazoles, and thiadiazoles. These products are often of significant interest due to their potential biological and pharmacological activities .

Scientific Research Applications

Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific pathways involved depend on the nature of the reaction and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbothioamide, 2-[(2-methoxyphenyl)methylene]-
  • Hydrazinecarbothioamide, 2-[(2-chlorophenyl)methylene]-
  • Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-

Uniqueness

Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its solubility and interaction with other molecules, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

[(2-ethoxyphenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-2-14-9-6-4-3-5-8(9)7-12-13-10(11)15/h3-7H,2H2,1H3,(H3,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUDDSAVHRMERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353343
Record name Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303088-12-2
Record name Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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